GLPG1205

Description

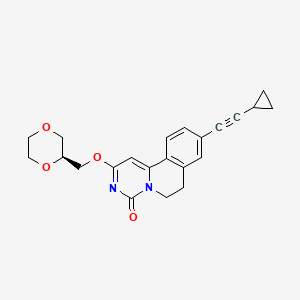

Structure

3D Structure

Propriétés

IUPAC Name |

9-(2-cyclopropylethynyl)-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-22-23-21(28-14-18-13-26-9-10-27-18)12-20-19-6-5-16(4-3-15-1-2-15)11-17(19)7-8-24(20)22/h5-6,11-12,15,18H,1-2,7-10,13-14H2/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBAWVGZNJIROV-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC3=C(C=C2)C4=CC(=NC(=O)N4CC3)OCC5COCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#CC2=CC3=C(C=C2)C4=CC(=NC(=O)N4CC3)OC[C@@H]5COCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445847-37-9 | |

| Record name | GLPG-1205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445847379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-1205 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-1205 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9WR6LRA5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GLPG1205: A Technical Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLPG1205 is a potent and selective, orally active antagonist of the G-protein-coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is implicated in the amplification of inflammatory and fibrotic processes.[2][3] In the context of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease with a grim prognosis, this compound has been investigated as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in IPF, detailing its preclinical efficacy, the underlying signaling pathways, and the results from its clinical evaluation. While the Phase 2 PINTA trial did not meet its primary endpoint for forced vital capacity (FVC) decline, the preclinical data and the exploration of the GPR84 pathway offer valuable insights for the scientific community.[4]

The Role of GPR84 in Fibrosis and Inflammation

G-protein-coupled receptor 84 (GPR84) is predominantly expressed on immune cells, including macrophages, neutrophils, and microglia.[5][6] Its expression is significantly upregulated in response to inflammatory stimuli.[6] Activation of GPR84 is linked to pro-inflammatory responses, such as the production of inflammatory cytokines and the chemotaxis of immune cells, which are key events in the pathogenesis of fibrotic diseases like IPF.[2][7] The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), as well as an increase in intracellular calcium.[6] Downstream signaling involves the activation of key pro-inflammatory pathways, including NF-κB and MAPK (JNK, ERK, and p38).[5]

This compound: A Selective GPR84 Antagonist

This compound has been identified as a potent and selective antagonist of GPR84, also exhibiting negative allosteric modulator properties.[3][8] Its antagonistic activity has been demonstrated in various in vitro assays.

Table 1: In Vitro Potency and Activity of this compound

| Assay Type | Species | Cell Type | Measurement | Result | Reference(s) |

| GPR84 Functional Assay | Human | - | IC50 (IP1 Assay) | 2 nM | [8] |

| GPR84 Functional Assay | Mouse | - | IC50 (IP1 Assay) | 21 nM | [8] |

| Neutrophil Migration Assay | Human | Neutrophils | IC50 | 17 nM | [8] |

| Neutrophil Migration Assay | Rat | Neutrophils | IC50 | 119 nM | [8] |

| ROS Production | - | TNF-α primed neutrophils | IC50 (vs. ZQ16) | 15 nM | [9] |

| Intracellular Calcium Response | - | Neutrophils | Inhibition (at 0.5 µM) | Complete | [9] |

Preclinical Efficacy in Models of Pulmonary Fibrosis

The anti-fibrotic potential of this compound has been evaluated in established murine models of idiopathic pulmonary fibrosis.

Table 2: Preclinical Efficacy of this compound in Murine IPF Models

| Model | Dosing Regimen | Key Findings | Reference(s) |

| Bleomycin-Induced Pulmonary Fibrosis | 30 mg/kg, oral, twice daily for 2 weeks (starting 7 days post-challenge) | Greatly reduces the Ashcroft score. | [9] |

| Irradiation-Induced Pulmonary Fibrosis | 30 mg/kg, oral, once daily (starting 18 weeks post-irradiation) | Significantly reduces collagen deposition. Inhibits the increase in MnSOD in lung bronchial epithelial cells and parenchymal macrophages. | [9] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model (General Protocol)

This model is widely used to mimic the pathology of IPF.

-

Animal Model: C57BL/6 mice are commonly used due to their well-characterized immune system.[10]

-

Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) (typically 1-3 U/kg) is administered to anesthetized mice.[11]

-

Disease Progression: An initial inflammatory phase is followed by a fibrotic phase, with peak fibrosis typically observed around day 21.[10]

-

Assessment of Fibrosis:

-

Histology: Lung tissue is sectioned and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[2]

-

Biochemical Analysis: Collagen content in lung homogenates can be quantified using methods like the Sircol assay.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltrates and protein concentration.[2]

-

In Vitro Neutrophil Migration Assay (General Protocol)

This assay assesses the ability of a compound to inhibit the chemotaxis of neutrophils towards a chemoattractant.

-

Cell Preparation: Neutrophils are isolated from fresh human or animal blood.

-

Chemotaxis Chamber: A multi-well plate with a porous membrane insert (e.g., Boyden chamber) is used.

-

Assay Procedure:

-

Neutrophils are pre-incubated with different concentrations of this compound or vehicle control.

-

A GPR84 agonist (chemoattractant) is placed in the lower chamber.

-

The pre-incubated neutrophils are added to the upper chamber (the insert).

-

The plate is incubated to allow for cell migration through the membrane.

-

The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Signaling Pathways and Visualizations

GPR84 Signaling Pathway in Inflammation and Fibrosis

Caption: GPR84 signaling cascade in fibrosis.

Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model

Caption: Workflow for preclinical evaluation.

Clinical Development: The PINTA Trial

This compound was evaluated in a Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept trial (PINTA; NCT03725852) in patients with IPF.[4]

Table 3: PINTA (NCT03725852) Trial Design

| Parameter | Description |

| Study Design | Phase 2, Randomized, Double-Blind, Placebo-Controlled |

| Population | 68 patients with Idiopathic Pulmonary Fibrosis (IPF) |

| Treatment Arms | This compound (100 mg once daily) or Placebo (2:1 randomization) |

| Treatment Duration | 26 weeks |

| Background Therapy | Patients could continue on standard of care (nintedanib or pirfenidone) or receive no background therapy. |

| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) at week 26. |

Table 4: Key Efficacy Results of the PINTA Trial

| Endpoint | This compound (100 mg) | Placebo | Difference (95% CI) | p-value | Reference(s) |

| Change in FVC from Baseline at Week 26 (mL) | -33.68 | -76.00 | 42.33 (-81.84 to 166.5) | 0.50 | [4] |

| Change in Whole Lung Volume by HRCT (mL) | -58.30 | -262.72 | - | - | [4] |

| Change in Lower Lobe Volume by HRCT (mL) | -33.68 | -135.48 | - | - | [4] |

The PINTA trial did not demonstrate a statistically significant difference in FVC decline between the this compound and placebo groups.[4]

Safety and Tolerability

In the PINTA trial, this compound demonstrated a poorer safety and tolerability profile compared to placebo.[4] Higher proportions of serious and severe treatment-emergent adverse events and discontinuations due to adverse events were observed in the this compound arm, particularly in patients receiving concomitant nintedanib.[4]

Conclusion

This compound is a potent and selective GPR84 antagonist with demonstrated anti-inflammatory and anti-fibrotic activity in preclinical models of idiopathic pulmonary fibrosis. Its mechanism of action is centered on the inhibition of the pro-inflammatory signaling cascade mediated by GPR84 in immune cells. Despite the promising preclinical rationale, the Phase 2 PINTA trial in IPF patients did not meet its primary efficacy endpoint and raised safety concerns. While the development of this compound for IPF has been halted, the scientific investigation into its mechanism and the role of the GPR84 pathway in fibrotic diseases provides valuable knowledge for the future development of novel anti-fibrotic therapies. The data underscore the challenge of translating preclinical findings into clinical efficacy and highlight the complexity of targeting inflammatory pathways in a chronic, progressive disease like IPF.

References

- 1. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor 84 controls osteoclastogenesis through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. E2G [v2f.stanford.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 11. benchchem.com [benchchem.com]

The GPR84 Antagonist GLPG1205: A Technical Guide to its Mechanism of Action and the GPR84 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GLPG1205, a selective antagonist of the G protein-coupled receptor 84 (GPR84), and the associated signaling pathways. GPR84 has emerged as a promising therapeutic target in a range of inflammatory and fibrotic diseases. This document details the pharmacological properties of this compound, the intricacies of the GPR84 signaling cascade, and the methodologies of key experiments used in its characterization. Quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized through detailed diagrams. While this compound showed promising preclinical results, it did not meet primary efficacy endpoints in Phase II clinical trials for ulcerative colitis and idiopathic pulmonary fibrosis. Nevertheless, it remains a valuable tool for investigating the role of GPR84 in health and disease.

Introduction to this compound and GPR84

G protein-coupled receptor 84 (GPR84) is a seven-transmembrane receptor primarily expressed in immune cells, including neutrophils, macrophages, and monocytes.[1] Its expression is significantly upregulated in response to inflammatory stimuli, implicating it as a key player in the inflammatory cascade.[2] GPR84 is activated by medium-chain fatty acids (MCFAs), and its activation triggers a pro-inflammatory signaling cascade.[3]

This compound is a potent, selective, and orally bioavailable antagonist of GPR84.[4][5] Developed by Galapagos NV, it has been investigated as a potential therapeutic agent for inflammatory bowel diseases (IBD) and idiopathic pulmonary fibrosis (IPF).[1][5] Preclinical studies demonstrated its anti-inflammatory and anti-fibrotic effects in various animal models.[6] However, despite a favorable safety and pharmacokinetic profile in humans, this compound did not achieve the desired efficacy in Phase II clinical trials for ulcerative colitis and IPF.[7][8]

This guide delves into the technical details of this compound's interaction with the GPR84 signaling pathway, presenting key data and experimental protocols relevant to its preclinical and clinical evaluation.

Quantitative Pharmacological Data of this compound

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound in Functional Assays

| Assay Type | Cell Line/System | Agonist Used | This compound IC50 (nM) | Reference |

| GTPγS Binding | Cells overexpressing human GPR84 | 3,3'-diindolylmethane (DIM) | 54 | [9] |

| Human IP1 | Not specified | Not specified | 2 | |

| Mouse IP1 | Not specified | Not specified | 21 | |

| Human Neutrophil Migration | Isolated human neutrophils | Embelin | 11, 17 | [9] |

| ROS Production | TNF-α primed neutrophils | ZQ16 | 15 | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single and Multiple Dosing)

| Parameter | Single Dose (up to 800 mg) | Multiple Doses (100 mg once daily) | Reference |

| Tmax (median, hours) | 2.0 - 4.0 | Not specified | [5][10] |

| Apparent Terminal Half-life (mean, hours) | 30.1 - 140 | 74.1 | [4][5][10] |

| Safety and Tolerability | Favorable | Favorable, Maximum Tolerated Dose 100 mg once daily | [5][10] |

The GPR84 Signaling Pathway

GPR84 is coupled to the Gαi/o family of G proteins.[3] Upon activation by an agonist, GPR84 initiates a signaling cascade that leads to various cellular responses, primarily of a pro-inflammatory nature.

References

- 1. Chemotaxis assay - Wikipedia [en.wikipedia.org]

- 2. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]

- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]

A Technical Guide to the Role of Selective GPR84 Antagonists in Inflammation

Introduction: GPR84 as a Pro-Inflammatory Target

G protein-coupled receptor 84 (GPR84) is a class A GPCR that has garnered significant attention as a therapeutic target for a range of inflammatory and fibrotic diseases.[1][2] Primarily expressed on the surface of immune cells such as macrophages, neutrophils, monocytes, and microglia, GPR84 acts as a sensor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[3][4][5] While its endogenous ligand remains to be definitively identified, the activation of GPR84 by MCFAs or synthetic agonists is known to trigger pro-inflammatory signaling cascades.[5][6]

The expression of GPR84 is significantly upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS) and in various inflammatory disease states.[4][7] This upregulation primes immune cells for an amplified response, positioning GPR84 as a key modulator of innate immunity.[3][8] Consequently, the inhibition of this receptor with selective antagonists represents a promising strategy to mitigate excessive inflammation. This guide provides a detailed overview of GPR84's role in inflammation, the mechanism of selective antagonists, key quantitative data, and the experimental protocols used for their characterization.

GPR84 Expression and Signaling in Inflammation

GPR84 is predominantly expressed in tissues and cells of the immune system, including the bone marrow and peripheral blood leukocytes.[5][8] Its expression is dynamically regulated, with pro-inflammatory molecules such as TNF-α and LPS leading to a marked increase in GPR84 mRNA and protein levels in macrophages and adipocytes.[8][9] This upregulation is observed in various inflammatory contexts, including endotoxemia, hyperglycemia, and hypercholesterolemia.[7][10]

Upon activation by an agonist, GPR84 couples primarily to pertussis toxin (PTX)-sensitive Gαi/o proteins.[5][11] This initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Beyond cAMP modulation, GPR84 activation also triggers other critical pro-inflammatory pathways, including the phosphorylation of Akt and ERK, and the nuclear translocation of NF-κB.[7][9][10] This culminates in an enhanced inflammatory phenotype characterized by increased pro-inflammatory cytokine and chemokine production (e.g., TNFα, IL-6, IL-12B), increased phagocytosis, and chemotaxis of immune cells.[10][12]

Mechanism of Selective GPR84 Antagonists

Selective GPR84 antagonists are compounds designed to bind to the GPR84 receptor and block its activation by endogenous or synthetic agonists.[6][13] By doing so, they prevent the downstream signaling events that lead to an amplified inflammatory response.[13] The primary mechanisms of action include:

-

Competitive Binding: Most known antagonists are competitive, binding to the orthosteric site (the same site as the natural ligand) and thereby preventing agonist binding.[13][14]

-

Inhibition of G-protein Coupling: By occupying the receptor, antagonists prevent the conformational change required for coupling with Gαi/o proteins, effectively halting the entire downstream signaling cascade.[6]

-

Reduction of Inflammatory Mediators: The blockade of GPR84 signaling in immune cells leads to a quantifiable reduction in the release of pro-inflammatory cytokines and chemokines.[8][15]

-

Inhibition of Cell Migration: GPR84 antagonists have been shown to inhibit the agonist-induced chemotaxis of neutrophils and macrophages, which is critical for reducing immune cell infiltration into inflamed tissues.[8]

Quantitative Data on Selective GPR84 Antagonists

Several selective GPR84 antagonists have been developed and characterized. While some have advanced to clinical trials, others serve as critical tool compounds for research. The table below summarizes key quantitative data for notable antagonists.

| Compound | Type | Potency (Human GPR84) | Key Findings | Clinical Status/Use | References |

| GLPG1205 | Competitive Antagonist | pIC₅₀: ~7.5 - 8.0 | Reduces neutrophil infiltration in mouse colitis models. | Phase II trials for IPF; failed in ulcerative colitis. | [3][12][15] |

| PBI-4050 | Antagonist | - | Dual action: GPR84 antagonist and GPR40 agonist. Reduced fibrosis in liver, pulmonary, and kidney models. | Phase II trials for Alström syndrome and fibrosis. | [3][16] |

| Compound 837 | Competitive Antagonist | IC₅₀: <100 nM ([³⁵S]GTPγS) | High-potency, selective antagonist identified via HTS. Lacks affinity for mouse GPR84. | Preclinical tool compound. | [15][17] |

| Compound 42 (Triazine series) | Competitive Antagonist | pIC₅₀: 8.3 ([³⁵S]GTPγS) | Potent antagonist with a favorable pharmacokinetic profile. | Lead compound for further drug development. | [2] |

Detailed Experimental Protocols

The characterization of selective GPR84 antagonists involves a tiered approach, from initial screening to functional cellular and in vivo assays.

High-Throughput Screening (HTS) for Antagonist Discovery

The discovery of novel GPR84 antagonists often begins with a large-scale HTS campaign.

Protocol Outline (based on Mancini et al., 2021): [15][17]

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, expressing human GPR84 is used.

-

Primary Assay (cAMP Measurement):

-

Cells are plated in 384-well plates.

-

Adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 1 µM) to increase basal cAMP levels.

-

A GPR84 agonist (e.g., embelin or 6-OAU) at an EC₈₀ concentration is added, which inhibits cAMP production.

-

Library compounds are added to assess their ability to reverse the agonist's effect (i.e., restore cAMP levels).

-

cAMP levels are measured using a detection kit, often based on Homogeneous Time-Resolved FRET (TR-FRET).[17]

-

-

Hit Confirmation and Triage: Compounds showing significant activity are re-tested in concentration-response curves to determine IC₅₀ values. Hits are prioritized based on potency, selectivity, and drug-like properties.

-

Secondary Assay ([³⁵S]GTPγS Binding): This orthogonal assay directly measures G-protein activation.

-

Cell membranes from a cell line expressing a human GPR84-Gαi₂ fusion protein are prepared.

-

Membranes are incubated with GDP, a GPR84 agonist (EC₈₀), and the antagonist compound.

-

[³⁵S]GTPγS is added, and its binding to the Gα subunit upon receptor activation is measured by scintillation counting. A potent antagonist will prevent the agonist-induced increase in [³⁵S]GTPγS binding.

-

Macrophage Pro-Inflammatory Cytokine Release Assay

This assay assesses the functional impact of an antagonist on primary immune cells.

Protocol Outline (based on Recio et al., 2018): [9][10]

-

Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate), or primary bone marrow-derived macrophages (BMDMs) are isolated from mice.

-

Inflammatory Stimulation: Macrophages are primed with a low concentration of LPS (e.g., 10 ng/mL) for several hours to induce GPR84 expression and a pro-inflammatory state.

-

Treatment: Cells are pre-incubated with various concentrations of the GPR84 antagonist for 30-60 minutes.

-

Agonist Challenge: A GPR84 agonist, such as 6-n-octylaminouracil (6-OAU), is added to the wells.

-

Quantification: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. Levels of key pro-inflammatory cytokines like TNFα and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A successful antagonist will cause a dose-dependent reduction in agonist-induced cytokine release.

In Vivo Models of Inflammation

To assess efficacy in a physiological context, antagonists are tested in animal models of inflammatory disease.

Example: Dextran Sodium Sulfate (DSS)-Induced Colitis Model: [15]

-

Disease Induction: Mice are administered DSS (e.g., 2-3%) in their drinking water for 5-7 days to induce acute colitis, which mimics features of inflammatory bowel disease (IBD).

-

Treatment: A cohort of mice receives the GPR84 antagonist (e.g., this compound) via oral gavage or another appropriate route, typically starting concurrently with or shortly after DSS administration. A control group receives a vehicle.

-

Monitoring: Mice are monitored daily for weight loss, stool consistency, and signs of bleeding, which are used to calculate a Disease Activity Index (DAI) score.

-

Endpoint Analysis: At the end of the study, colon tissues are collected for histological analysis to assess tissue damage, ulceration, and immune cell infiltration (e.g., myeloperoxidase staining for neutrophils). Cytokine levels in the colonic tissue can also be measured.

-

Efficacy Readout: An effective antagonist will significantly reduce the DAI score, mitigate weight loss, and decrease histological signs of inflammation and neutrophil infiltration compared to the vehicle-treated group.

Therapeutic Potential and Future Directions

The role of GPR84 as an amplifier of inflammation makes its antagonism a compelling therapeutic strategy.[9][13] Preclinical studies have demonstrated the potential of GPR84 antagonists in a variety of conditions:

-

Inflammatory Bowel Disease (IBD): Antagonists like this compound can reduce neutrophil infiltration and disease severity in colitis models.[15]

-

Idiopathic Pulmonary Fibrosis (IPF): GPR84 is implicated in fibrotic processes, and antagonists have entered clinical trials for IPF.[3][12]

-

Metabolic Disorders: GPR84 is involved in the chronic low-grade inflammation associated with obesity and diabetes, suggesting antagonists could improve metabolic health.[6][13]

-

Severe Asthma: The antagonist this compound has been shown to reduce key features of disease in experimental severe asthma models.[18]

Despite promising preclinical data, clinical translation has faced challenges, as evidenced by the failure of this compound to meet efficacy endpoints in ulcerative colitis.[12][15] Future research must focus on developing antagonists with improved pharmacokinetic and pharmacodynamic profiles, understanding the specific contexts in which GPR84 signaling is pathogenic, and identifying patient populations most likely to benefit from this therapeutic approach.[2][12] The development of new chemical scaffolds and highly selective tool compounds will be crucial for further validating GPR84 as a therapeutic target.[14]

Conclusion

GPR84 is a well-defined pro-inflammatory receptor that plays a significant role in amplifying the innate immune response. Its upregulation in inflammatory conditions and its ability to drive cytokine production and immune cell migration make it an attractive target for therapeutic intervention. Selective GPR84 antagonists work by directly blocking receptor activation, thereby dampening these downstream inflammatory effects. Supported by robust preclinical data, the antagonism of GPR84 holds therapeutic potential for a host of inflammatory and fibrotic diseases. Continued research, focusing on the development of next-generation antagonists and a deeper understanding of the receptor's biology, will be essential to realizing this potential in the clinic.

References

- 1. Therapeutic validation of an orphan G protein-coupled receptor: The case of GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]

- 8. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]

- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 10. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

GLPG1205: A Technical Guide to its Downstream Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG1205 is a potent and selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1] GPR84 is primarily expressed on immune cells, including macrophages, neutrophils, and microglia, and is considered a pro-inflammatory receptor. Its activation by endogenous medium-chain fatty acids or synthetic agonists triggers a cascade of intracellular events that modulate immune and inflammatory responses, including the production of various cytokines. This technical guide provides an in-depth overview of the downstream effects of this compound on cytokine production, supported by experimental data and detailed methodologies.

Core Mechanism of Action: GPR84 Antagonism

This compound exerts its effects by blocking the signaling initiated by the activation of GPR84. GPR84 is coupled to the Gαi/o family of G proteins. Upon agonist binding, GPR84 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More importantly, it triggers the activation of several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are pivotal in regulating the transcription of pro-inflammatory genes, leading to the production and secretion of various cytokines and chemokines. By antagonizing GPR84, this compound effectively dampens these pro-inflammatory signals.

Downstream Effects on Cytokine Production

As a GPR84 antagonist, this compound is expected to inhibit the production of pro-inflammatory cytokines that are upregulated upon GPR84 activation. The primary immune cells mediating these effects are macrophages and neutrophils.

Macrophage-Mediated Cytokine Inhibition

In vitro studies on bone marrow-derived macrophages (BMDMs) have demonstrated that GPR84 antagonism significantly reduces the expression of several key pro-inflammatory cytokines and chemokines upon stimulation with lipopolysaccharide (LPS).

Table 1: Effect of a GPR84 Antagonist on Cytokine and Chemokine Expression in LPS-Stimulated Murine BMDMs

| Cytokine/Chemokine | Fold Change (LPS + Antagonist vs. LPS) |

| TNF-α | Reduced |

| IL-6 | Reduced |

| IL-12b (p40) | Reduced |

| CCL2 (MCP-1) | Reduced |

| CCL5 (RANTES) | Reduced |

| CXCL1 (KC) | Reduced |

Data extrapolated from studies on selective GPR84 antagonists. The exact quantitative reduction by this compound may vary.

Neutrophil-Mediated Effects

GPR84 activation on neutrophils promotes their chemotaxis, degranulation, and production of reactive oxygen species (ROS). While direct data on this compound's effect on neutrophil cytokine production is limited, its antagonism of GPR84 is expected to reduce neutrophil infiltration at inflammatory sites, thereby indirectly reducing the overall inflammatory cytokine milieu.

Signaling Pathways Modulated by this compound

The inhibitory effect of this compound on cytokine production is a direct consequence of its modulation of downstream signaling pathways.

Caption: GPR84 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments to assess the downstream effects of this compound on cytokine production.

Cell Culture and Treatment

-

Cell Lines: Murine bone marrow-derived macrophages (BMDMs) are commonly used.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Following pre-treatment, cells are stimulated with a GPR84 agonist (e.g., 6-n-octylaminouracil) or an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours).

-

Cytokine Measurement

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: The expression of target cytokine genes (e.g., Tnf, Il6, Il12b, Ccl2, Ccl5, Cxcl1) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression is normalized to a housekeeping gene (e.g., Gapdh).

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification:

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

ELISA: The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for Signaling Pathway Analysis

-

Protein Extraction: Whole-cell lysates are prepared from treated cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65 NF-κB).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

This compound, as a selective GPR84 antagonist, demonstrates significant potential in modulating inflammatory responses by inhibiting the production of a range of pro-inflammatory cytokines and chemokines. Its mechanism of action involves the blockade of GPR84-mediated signaling through the Gαi/o-PI3K/Akt-ERK-NF-κB axis in key immune cells like macrophages. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this compound and other GPR84 modulators, aiding in the development of novel therapeutics for inflammatory and fibrotic diseases. Further research, particularly focusing on dose-response relationships in various cell types and in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound.

References

The Impact of GLPG1205 on Neutrophil and Macrophage Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG1205 is a selective antagonist of the G-protein coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells, including neutrophils and macrophages.[1] GPR84 is activated by medium-chain fatty acids and has been implicated as a pro-inflammatory receptor. Its activation triggers a cascade of intracellular events leading to enhanced inflammatory responses.[2][3] Consequently, antagonism of GPR84 with this compound presents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of this compound's impact on neutrophil and macrophage function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: GPR84 Antagonism

This compound exerts its effects by specifically blocking the GPR84 receptor, thereby inhibiting downstream signaling pathways that are crucial for the pro-inflammatory functions of neutrophils and macrophages. GPR84 is coupled to a Gαi protein, and its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of downstream effectors such as Protein Kinase C (PKC), Lyn (a Src-family kinase), Akt, and the ERK1/2 MAP kinase pathway. Ultimately, these signaling events converge on the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[2][3][4]

Impact on Neutrophil Function

Neutrophils are first responders to sites of inflammation, where they perform critical functions such as chemotaxis, phagocytosis, and the release of reactive oxygen species (ROS) and cytotoxic enzymes. GPR84 activation potentiates these functions, and this compound effectively counteracts these effects.

Quantitative Data: Inhibition of Neutrophil Migration

| Compound | Assay | Species | IC50 |

| This compound | Neutrophil Migration | Human | 17 nM |

| This compound | Neutrophil Migration | Rat | 119 nM |

IC50 values represent the concentration of this compound required to inhibit 50% of the neutrophil migration response.

Experimental Protocols

Neutrophils are typically isolated from fresh human or rat whole blood using a combination of dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation. This procedure separates neutrophils from other blood components, yielding a highly purified population of cells for functional assays.

The effect of this compound on neutrophil chemotaxis is commonly assessed using a Boyden chamber assay.

-

Chamber Setup: A two-chamber system is used, separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., a GPR84 agonist or other inflammatory mediator), while the upper chamber contains isolated neutrophils suspended in assay buffer.

-

Treatment: Neutrophils are pre-incubated with varying concentrations of this compound or vehicle control before being added to the upper chamber.

-

Incubation: The chamber is incubated at 37°C to allow for neutrophil migration through the membrane towards the chemoattractant.

-

Quantification: After a set time, the number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or by using a fluorescent dye and measuring fluorescence intensity.

-

Data Analysis: The percentage of inhibition of migration at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.

The inhibitory effect of this compound on ROS production can be measured using a chemiluminescence-based assay.

-

Cell Preparation: Isolated neutrophils are primed with an inflammatory stimulus, such as lipopolysaccharide (LPS), to enhance their responsiveness.

-

Treatment: The primed neutrophils are then treated with different concentrations of this compound.

-

Stimulation: ROS production is initiated by adding a GPR84 agonist.

-

Detection: A chemiluminescent probe (e.g., luminol (B1675438) or isoluminol) is added, which emits light upon reaction with ROS. The light intensity is measured over time using a luminometer.

-

Data Analysis: The total or peak chemiluminescence is used to quantify ROS production, and the inhibitory effect of this compound is calculated.

Impact on Macrophage Function

Experimental Protocols

Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque gradient centrifugation. Monocytes are then purified from the PBMC fraction and differentiated into macrophages by culturing them for several days in the presence of macrophage colony-stimulating factor (M-CSF).

-

Target Preparation: Target particles (e.g., fluorescently labeled zymosan particles or bacteria) are prepared.

-

Cell Treatment: Differentiated macrophages are pre-incubated with various concentrations of this compound or vehicle control.

-

Co-incubation: The treated macrophages are then incubated with the fluorescently labeled target particles.

-

Quantification: After the incubation period, non-ingested particles are washed away. The amount of phagocytosed material is quantified by measuring the fluorescence intensity of the cell lysate or by flow cytometry.

-

Data Analysis: The percentage of inhibition of phagocytosis at each this compound concentration is calculated.

-

Cell Stimulation: Differentiated macrophages are stimulated with an inflammatory agent, such as LPS, in the presence of varying concentrations of this compound or vehicle control.

-

Supernatant Collection: After an appropriate incubation time, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The percentage of inhibition of cytokine release for each cytokine at each this compound concentration is determined.

Signaling Pathways and Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in neutrophils and macrophages, as well as a typical experimental workflow.

GPR84 Signaling Pathway in Neutrophils and Macrophages

Caption: GPR84 signaling cascade and points of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A generalized workflow for evaluating the inhibitory effects of this compound.

Conclusion

This compound is a potent and selective antagonist of the GPR84 receptor that demonstrates significant inhibitory effects on key pro-inflammatory functions of neutrophils, including migration and ROS production. While direct quantitative data on the effects of this compound on macrophage phagocytosis and cytokine release are still emerging, the established role of GPR84 in these processes strongly suggests that this compound will similarly attenuate these macrophage-mediated inflammatory responses. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in inflammatory diseases. Further investigation is warranted to precisely quantify the dose-dependent effects of this compound on a broader range of macrophage functions.

References

- 1. mdpi.com [mdpi.com]

- 2. atsjournals.org [atsjournals.org]

- 3. Inflammation-Induced IL-6 Functions as a Natural Brake on Macrophages and Limits GN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Fibrotic Potential of GLPG1205: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, exemplifies the urgent need for novel anti-fibrotic agents. GLPG1205, a selective antagonist of the G-protein-coupled receptor 84 (GPR84), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the anti-fibrotic properties of this compound, summarizing key pre-clinical and clinical data, detailing experimental methodologies, and elucidating its proposed mechanism of action through relevant signaling pathways.

Introduction to this compound and its Target, GPR84

This compound is an experimental small molecule that acts as a selective antagonist of GPR84, a receptor primarily expressed on immune cells such as neutrophils and macrophages.[1][2] GPR84 is activated by medium-chain fatty acids and is implicated in pro-inflammatory and pro-fibrotic processes.[1][3] Its upregulation in inflammatory conditions suggests a pivotal role in the pathogenesis of fibrotic diseases.[1] By antagonizing GPR84, this compound is hypothesized to mitigate the inflammatory cascade that drives fibrosis. Although development for IPF was discontinued (B1498344) due to efficacy findings in a Phase 2 trial, the investigation into its anti-fibrotic properties provides valuable insights for future drug development.[2]

Pre-Clinical Evidence of Anti-Fibrotic Activity

The anti-fibrotic potential of this compound was first demonstrated in established murine models of lung fibrosis. These studies provided the foundational evidence for its progression into clinical trials.

Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced lung fibrosis model is a widely used pre-clinical tool that recapitulates key features of human IPF, including inflammation, fibroblast proliferation, and excessive collagen deposition.

Experimental Protocol:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[4]

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.[4]

-

This compound Administration: this compound is typically administered orally, once or twice daily, starting at a pre-determined time point after bleomycin challenge to assess its therapeutic effect.[5]

-

Assessment of Fibrosis: Key endpoints include:

-

Histological analysis: Lung tissue is stained with Masson's trichrome to visualize collagen deposition and scored using the Ashcroft scoring system for fibrosis severity.[6]

-

Hydroxyproline (B1673980) Assay: The total collagen content in the lungs is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[7]

-

Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is analyzed for the presence and composition of inflammatory cells.

-

This compound has been shown to reduce lung fibrosis in this model, demonstrating its potential to attenuate the fibrotic process.[5][8]

Radiation-Induced Pulmonary Fibrosis Model

Radiation-induced lung fibrosis is a common complication of radiotherapy for thoracic malignancies and shares pathological similarities with IPF.

Experimental Protocol:

-

Animal Model: Mice, typically C57BL/6, are used.

-

Induction of Fibrosis: A single dose of thoracic irradiation is delivered to the chest to induce lung injury.[9]

-

This compound Administration: Oral administration of this compound is initiated at a specified time post-irradiation.[8]

-

Assessment of Fibrosis: Similar to the bleomycin model, endpoints include histological analysis of lung tissue for fibrosis and quantification of collagen content.[9]

Studies in this model have further supported the anti-fibrotic efficacy of this compound.[8]

Clinical Investigation: The PINTA Trial

The primary clinical investigation of this compound in fibrosis was the Phase 2 PINTA trial (NCT03725852), a randomized, double-blind, placebo-controlled study in patients with IPF.[8][10]

Study Design and Methodology

-

Patient Population: The trial enrolled patients diagnosed with IPF.[10]

-

Treatment: Patients were randomized to receive either 100 mg of this compound or a placebo once daily for 26 weeks. Patients could continue their standard of care treatment (nintedanib or pirfenidone).[8][10]

-

Primary Endpoint: The primary endpoint was the change from baseline in Forced Vital Capacity (FVC), a key measure of lung function.[8][10]

-

Secondary Endpoints: Secondary endpoints included safety, tolerability, and changes in lung volume measured by high-resolution computed tomography (HRCT).[8][10]

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the PINTA trial.

Table 1: Change from Baseline in Forced Vital Capacity (FVC) at Week 26 [8]

| Treatment Group | Mean Change from Baseline in FVC (mL) | 95% Confidence Interval |

| This compound | -33.68 | -112.0 to 44.68 |

| Placebo | -76.00 | -170.7 to 18.71 |

Table 2: Change from Baseline in Lung Volume by HRCT at Week 26 [8]

| Lung Region | Treatment Group | Mean Change from Baseline in Volume (mL) |

| Whole Lung | This compound | -58.30 |

| Placebo | -262.72 | |

| Lower Lobes | This compound | -33.68 |

| Placebo | -135.48 |

While the primary endpoint of FVC change did not reach statistical significance, the data suggested a trend towards a smaller decline in lung function and lung volume in the this compound group compared to placebo.[8] However, the development for IPF was ultimately discontinued.[2]

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) [8]

| Adverse Event Category | This compound | Placebo |

| Any TEAE | Higher Proportion | Lower Proportion |

| Serious TEAEs | Higher Proportion | Lower Proportion |

| Severe TEAEs | Higher Proportion | Lower Proportion |

| Discontinuations due to TEAEs | Higher Proportion | Lower Proportion |

The safety profile of this compound showed a higher incidence of adverse events compared to placebo, particularly when administered with nintedanib.[8]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-fibrotic effects by antagonizing the GPR84 receptor. The proposed mechanism involves the interruption of pro-inflammatory and pro-fibrotic signaling cascades.

GPR84 Signaling in Fibrosis

GPR84 is a Gi-coupled receptor.[11] Upon activation by its ligands (e.g., medium-chain fatty acids), it initiates a downstream signaling cascade that promotes inflammation. This includes the activation of pathways such as Akt, ERK, and NF-κB, leading to the transcription of pro-inflammatory cytokines and chemokines.[3][11] These inflammatory mediators contribute to the recruitment and activation of immune cells, which in turn can stimulate fibroblasts to differentiate into myofibroblasts, the primary producers of extracellular matrix in fibrotic tissue.

Proposed Anti-Fibrotic Mechanism of this compound

By blocking the GPR84 receptor, this compound is thought to inhibit the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory and pro-fibrotic mediators. This, in turn, is expected to decrease the recruitment and activation of immune cells and subsequently suppress the activation of fibroblasts and the excessive deposition of extracellular matrix.

Conclusion

This compound, a selective GPR84 antagonist, has demonstrated anti-fibrotic properties in pre-clinical models of lung fibrosis. The Phase 2 PINTA trial in IPF patients, while not meeting its primary endpoint, provided data suggesting a potential impact on lung function decline. The mechanism of action is centered on the inhibition of GPR84-mediated pro-inflammatory signaling, which is a key driver of the fibrotic process. Although the clinical development of this compound for IPF has been halted, the research conducted provides a valuable foundation for understanding the role of GPR84 in fibrosis and for the development of future anti-fibrotic therapies targeting this pathway. Further investigation into the nuances of GPR84 signaling and the development of next-generation antagonists may hold promise for the treatment of fibrotic diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory role of Gpr84 in the switch of alveolar macrophages from CD11blo to CD11bhi status during lung injury process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. atsjournals.org [atsjournals.org]

GLPG1205: A Technical Guide to its Modulation of Gi/o Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG1205 is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases. GPR84 primarily couples to the pertussis toxin-sensitive Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in modulating the Gi/o signaling cascade. We present a compilation of quantitative data on this compound's activity, detailed experimental protocols for key in vitro assays, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to GPR84 and this compound

G-protein coupled receptor 84 (GPR84) is a medium-chain fatty acid receptor predominantly expressed on immune cells, including neutrophils, macrophages, and microglia.[1] Its activation by endogenous ligands, such as medium-chain fatty acids, initiates a signaling cascade through the Gi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of intracellular calcium concentrations.[3][4] The GPR84 signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation and fibrosis.

This compound is a novel, orally available small molecule that acts as a selective antagonist or negative allosteric modulator of GPR84.[5] By inhibiting the activation of GPR84, this compound effectively blocks the downstream signaling events mediated by the Gi/o pathway, thereby exhibiting anti-inflammatory and anti-fibrotic properties.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized in a variety of in vitro functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity across different assays and species.

Table 1: In Vitro Inhibitory Activity of this compound in Functional Assays

| Assay Type | Species | Agonist Used | IC50 (nM) | Reference |

| GTPγS Binding | Human | Embelin | 55 | [5] |

| IP1 Accumulation | Human | - | 2 | [5] |

| IP1 Accumulation | Mouse | - | 21 | [5] |

| Neutrophil Migration | Human | Embelin | 11 | [5][6] |

| Neutrophil Migration | Rat | Embelin | 111 | [6] |

| Neutrophil Migration | Dog | - | 75 | [6] |

| ROS Production | Human | ZQ16 | 15 | [6] |

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

| CYP Enzyme | IC50 (µM) | Reference |

| CYP1A2 | ≥100 | [7] |

| CYP2C9 | ~50 | [7] |

| CYP2C19 | ≥50 | [7] |

GPR84-Mediated Gi/o Signaling Pathway

Activation of GPR84 by an agonist initiates a conformational change in the receptor, facilitating its interaction with and activation of a heterotrimeric Gi/o protein. This leads to the exchange of GDP for GTP on the Gαi/o subunit, causing its dissociation from the Gβγ dimer. Both the activated Gαi/o-GTP and the Gβγ dimer can then modulate the activity of downstream effector proteins. The primary and well-established consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. Additionally, GPR84 signaling has been shown to induce calcium mobilization and activate other downstream pathways, including the Akt and ERK signaling cascades.[3][8]

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The GPR84 Antagonist GLPG1205: A Technical Guide to its Effects on Lyn, Akt, and Erk1/2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG1205 is a potent, selective, and orally active antagonist of the G-protein-coupled receptor 84 (GPR84).[1] GPR84 is recognized as a pro-inflammatory receptor, and its activation is linked to the induction of various inflammatory responses.[2][3] The signaling cascades initiated by GPR84 activation have been shown to involve the activation of several key downstream kinases, including Lyn, Akt, and Erk1/2.[2][3][4] This technical guide provides an in-depth overview of the known and expected effects of this compound on these critical signaling pathways. While direct quantitative data on the modulation of Lyn, Akt, and Erk1/2 phosphorylation by this compound is not extensively available in public literature, this document outlines the established signaling cascade and provides detailed protocols for investigating these effects.

GPR84 Signaling to Lyn, Akt, and Erk1/2

GPR84 is a Gi/o-coupled receptor. Upon activation by its agonists, such as medium-chain fatty acids, it initiates a signaling cascade that leads to the activation of Lyn, a Src family kinase, as well as the PI3K/Akt and MAPK/Erk pathways.[2][3][4] This signaling is crucial for various cellular responses, including inflammation and neutrophil function. As a selective antagonist, this compound is designed to block these downstream effects by preventing the initial activation of GPR84.

GPR84 Signaling Pathway. A diagram illustrating the activation of Lyn, Akt, and Erk1/2 downstream of GPR84 and the inhibitory action of this compound.

Data Presentation: Effect of this compound on GPR84-Mediated Responses

While specific data on the direct inhibition of Lyn, Akt, and Erk1/2 phosphorylation by this compound is not detailed in the available literature, its antagonistic effect on GPR84 is well-documented through other downstream functional assays. The following table summarizes the known quantitative effects of this compound on GPR84-mediated cellular responses.

| Assay | Cell Type | Agonist | This compound Concentration | Effect | Reference |

| Ca2+ Mobilization | Neutrophils | ZQ16 | 0.5 µM | Complete inhibition | [1] |

| ROS Production | TNF-α primed neutrophils | ZQ16 | 1 µM | Complete block | [1] |

| ROS Production | TNF-α primed neutrophils | ZQ16 | IC50 = 15 nM | Potent antagonism | [1] |

| Neutrophil Migration | Human Neutrophils | Embelin | IC50 = 128 nM | Inhibition | [5] |

Experimental Protocols: Western Blot Analysis of Lyn, Akt, and Erk1/2 Phosphorylation

The following is a detailed protocol for assessing the effect of this compound on the phosphorylation status of Lyn, Akt, and Erk1/2. This protocol is a representative methodology based on standard Western blotting procedures.

Cell Culture and Treatment

-

Cell Line: Select a cell line endogenously expressing GPR84 (e.g., human neutrophils, macrophages, or a recombinant cell line).

-

Culture Conditions: Culture cells in appropriate media and conditions as recommended for the specific cell line.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-12 hours to reduce basal levels of kinase phosphorylation.

-

This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).

-

Agonist Stimulation: Stimulate the cells with a known GPR84 agonist (e.g., ZQ16 or embelin) for a short period (e.g., 5-15 minutes) to induce phosphorylation of downstream kinases.

Cell Lysis and Protein Quantification

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Harvesting: Scrape the cells and collect the lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Lyn (p-Lyn), phospho-Akt (p-Akt), and phospho-Erk1/2 (p-Erk1/2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

Detection and Analysis

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Lyn, total Akt, and total Erk1/2, or a housekeeping protein like β-actin or GAPDH.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.

Western Blot Experimental Workflow. A flowchart of the key steps to measure kinase phosphorylation.

Logical Relationship

The inhibitory effect of this compound on the Lyn, Akt, and Erk1/2 signaling pathways is based on its direct antagonism of the upstream receptor, GPR84. By blocking the receptor, this compound prevents the initiation of the downstream signaling cascade that leads to the phosphorylation and activation of these kinases.

References

GLPG1205: A Technical Guide to its Inhibition of the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLPG1205 is a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84). Emerging evidence indicates a critical role for the GPR84 signaling axis in mediating pro-inflammatory responses, making it a compelling target for therapeutic intervention in a range of inflammatory and fibrotic diseases. A key downstream effector of GPR84 activation is the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits the NF-κB pathway, supported by available preclinical data. Detailed experimental protocols for assessing this inhibition and visual representations of the involved signaling cascades are also presented to facilitate further research and development in this area.

Introduction to this compound and the NF-κB Pathway

This compound: A Selective GPR84 Antagonist

This compound is an experimental small molecule drug that functions as a selective antagonist of GPR84.[1] Initially investigated for inflammatory conditions such as ulcerative colitis and idiopathic pulmonary fibrosis (IPF), its development for these indications was discontinued (B1498344) due to insufficient efficacy in Phase II clinical trials.[1][2][3][4] However, research into its anti-inflammatory and anti-fibrotic properties continues, with potential applications in other diseases like asthma.[1]

The NF-κB Signaling Pathway: A Central Mediator of Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including pro-inflammatory cytokines and pathogen-associated molecular patterns, a cascade of events leads to the phosphorylation and subsequent degradation of IκB proteins. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those encoding cytokines, chemokines, and adhesion molecules.

Mechanism of Action: this compound-Mediated Inhibition of NF-κB

The inhibitory effect of this compound on the NF-κB pathway is a direct consequence of its antagonism of the GPR84 receptor. Activation of GPR84 by its endogenous ligands, such as medium-chain fatty acids, initiates a signaling cascade that culminates in the activation of NF-κB.

GPR84 Signaling to NF-κB

GPR84 is a Gαi/o-coupled receptor. Upon agonist binding, the G protein complex dissociates, leading to the activation of downstream signaling molecules. Studies have demonstrated that GPR84 activation can lead to the phosphorylation of Akt and ERK, and crucially, the nuclear translocation of the p65 subunit of NF-κB. By blocking the initial activation of GPR84, this compound effectively prevents these downstream events, thereby inhibiting the activation of the NF-κB pathway.

Data Presentation

| Assay Type | Cell Line/System | Agonist | This compound Concentration | Endpoint | Result | Reference |

| GPR84 Antagonism | Human Neutrophils | ZQ16 (GPR84 agonist) | 0.5 µM | Intracellular Calcium ([Ca2+]i) Response | Complete inhibition | [5] |

| ROS Production | TNF-α primed Human Neutrophils | ZQ16 (GPR84 agonist) | IC50 = 15 nM | Reactive Oxygen Species (ROS) Production | Potent antagonism | [5] |

| ROS Production | GPR84-agonist stimulated cells | GPR84-agonist | 1 µM (5 min pre-incubation) | ROS Response | Complete block | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Pre-incubate with this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL) for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity relative to the unstimulated control.

-

Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the compound concentration.

-

Western Blot for Phosphorylated p65

This method detects the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., macrophages, epithelial cells) to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate with an NF-κB activator (e.g., TNF-α at 20 ng/mL for 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 Ser536).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for total p65 and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Quantify band intensities using densitometry software.

-

Immunofluorescence for p65 Nuclear Translocation

This technique visualizes the movement of p65 from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and an NF-κB activator as described for the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBST).

-

Incubate with a primary antibody against p65.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells.

-

Conclusion

This compound represents a valuable tool for investigating the role of the GPR84-NF-κB signaling axis in inflammatory and fibrotic diseases. Its mechanism of action, centered on the antagonism of GPR84, leads to the downstream inhibition of the NF-κB pathway. While further studies are required to provide detailed quantitative data on its direct inhibitory effects on NF-κB activation, the available evidence strongly supports this mode of action. The experimental protocols provided herein offer a robust framework for researchers to further elucidate the therapeutic potential of targeting this pathway with compounds like this compound.

References

- 1. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Understanding GLPG1205's Interaction with the GPR84 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between GLPG1205 and the G protein-coupled receptor 84 (GPR84), a key player in inflammatory and fibrotic diseases. This compound is a potent, selective, and orally active antagonist of GPR84, which has been instrumental as a pharmacological tool to probe the receptor's function and therapeutic potential.[1][2][3][4] This document summarizes the current understanding of this compound's binding mechanism, the associated signaling pathways, and the experimental methodologies used for its characterization.

GPR84: A Pro-Inflammatory Receptor

GPR84, a member of the GPCR family, is activated by endogenous medium-chain fatty acids (MCFAs), such as capric acid.[5][6] Its signaling is predominantly pro-inflammatory, augmenting inflammatory responses and enhancing the phagocytic activities of macrophages.[5][6][7][8] GPR84 is primarily coupled to the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][9][10][11] Activation of this pathway can also mobilize intracellular calcium and stimulate downstream signaling cascades, including the Akt, ERK, and NF-κB pathways.[12] The expression of GPR84 is notably upregulated in immune cells during inflammatory conditions, making it an attractive target for anti-inflammatory therapies.[12][13][14]

This compound: A Negative Allosteric Modulator